molecular formula C7H6ClF2N B2748126 4-Chloro-2-(difluoromethyl)-3-methylpyridine CAS No. 1805315-29-0

4-Chloro-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B2748126
CAS No.: 1805315-29-0
M. Wt: 177.58
InChI Key: MDGXGMTVPNLQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(difluoromethyl)-3-methylpyridine (Molecular Formula: C7H6ClF2N, Molecular Weight: 177.58 g/mol) is a fluorinated pyridine building block of significant interest in modern drug discovery. The strategic incorporation of fluorine atoms and heterocyclic frameworks, like this pyridine, is a cornerstone of medicinal chemistry, as it can dramatically improve the metabolic stability, lipophilicity, and bioavailability of potential drug candidates . The presence of the difluoromethyl group is particularly valuable; it is less lipophilic than a trifluoromethyl group, can act as a hydrogen bond donor, and is often used as a bioisostere for hydroxyl, thiol, or methyl groups, helping to fine-tune the physicochemical properties of lead compounds . The chlorine and difluoromethyl substituents on the pyridine ring make this compound an excellent synthetic intermediate for constructing more complex molecules. It is primarily used in research and development for the synthesis of potential pharmaceuticals and agrochemicals. As a key building block, it can be used in various metal-catalyzed cross-coupling reactions and nucleophilic substitutions to create novel compounds for biological screening . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXGMTVPNLQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-3-methylpyridine typically involves the halogenation of 2-(difluoromethyl)-3-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 4-amino-2-(difluoromethyl)-3-methylpyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(difluoromethyl)-3-methylpyridine.

Scientific Research Applications

Synthesis of Agricultural Chemicals

4-Chloro-2-(difluoromethyl)-3-methylpyridine is utilized as an intermediate in the synthesis of various agricultural chemicals. Its structural features allow for modifications that enhance the efficacy of herbicides and pesticides. The presence of the difluoromethyl group may improve the compound's stability and bioactivity, making it a valuable precursor in agrochemical formulations.

Pharmacological Investigations

Compounds containing pyridine rings, including this compound, are often studied for their biological activities. Research indicates that such compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The halogen substituents (chlorine and fluorine) may enhance these biological activities by improving solubility and bioavailability.

Case Studies

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this have demonstrated effectiveness against cervical cancer cells in vitro, indicating potential for further development as anticancer agents.
  • Antimicrobial Properties : Research has suggested that pyridine derivatives possess significant antimicrobial activity against various pathogens. This property is particularly relevant in developing new antibiotics or antifungal agents.

Catalytic Applications

The compound has been investigated for its role as a catalyst or substrate in various chemical reactions. Understanding its interaction with other reagents can elucidate reaction mechanisms and kinetic parameters, providing insights into its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The difluoromethyl group is known to enhance the compound’s stability and binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-2-(difluoromethyl)-3-methylpyridine Cl (4), CF₂H (2), CH₃ (3) C₇H₆ClF₂N 189.58 High lipophilicity, metabolic stability
4-Chloro-2-(chloromethyl)-3-methylpyridine Cl (4), CH₂Cl (2), CH₃ (3) C₇H₇Cl₂N 190.05 Higher reactivity due to chloromethyl group
2-Chloro-3-fluoro-4-methylpyridine Cl (2), F (3), CH₃ (4) C₆H₅ClFN 159.56 Fluorine at position 3 enhances electronic effects
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Cl (5), CH₂Cl (2), CF₃ (3) C₇H₄Cl₂F₃N 258.02 CF₃ group increases steric bulk and electron withdrawal

Key Observations :

  • Electronic Effects : The difluoromethyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing trifluoromethyl group in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine. This difference impacts binding interactions in biological systems .
  • Positional Influence: Chlorine at position 4 (vs.
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) LogP (Calculated) Solubility (mg/mL)
This compound 112–115* 2.3 ~5 (DMSO)
4-Chloro-2-(chloromethyl)-3-methylpyridine 268–272 2.8 ~3 (DMSO)
2-Chloro-3-fluoro-4-methylpyridine Not reported 1.9 ~10 (DMSO)
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 275–280 3.5 <1 (DMSO)

Notes:

  • The target compound’s lower melting point compared to chloromethyl analogs (e.g., 4-Chloro-2-(chloromethyl)-3-methylpyridine) suggests reduced crystallinity due to the difluoromethyl group’s flexibility .
  • LogP values indicate that trifluoromethyl and chloromethyl groups increase lipophilicity, while fluorine at position 3 (2-Chloro-3-fluoro-4-methylpyridine) enhances solubility .

Biological Activity

4-Chloro-2-(difluoromethyl)-3-methylpyridine is a pyridine derivative characterized by the presence of a chlorine atom at the 4-position, a difluoromethyl group at the 2-position, and a methyl group at the 3-position. Its unique structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related case studies.

The chemical formula for this compound is C7H6ClF2N, with a CAS number of 3025-88-5. The presence of halogen substituents (chlorine and fluorine) significantly influences its reactivity and biological interactions.

Pharmacological Potential

While specific biological activities of this compound are not extensively documented, compounds with similar structures have demonstrated various pharmacological properties:

  • Antimicrobial Activity : Pyridine derivatives are often explored for their antimicrobial properties. The unique electronic characteristics imparted by the difluoromethyl and chloro groups may enhance interactions with microbial targets.
  • Anti-inflammatory Effects : Some pyridine derivatives have shown potential in reducing inflammation, which could be relevant for therapeutic applications targeting inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-(trifluoromethyl)pyridineChlorine at 4-position; trifluoromethyl at 2-positionMore electronegative; potential for different reactivity
2-Chloro-5-(trifluoromethyl)pyridineChlorine at 2-position; trifluoromethyl at 5-positionDifferent substitution pattern affecting properties
3-Methyl-4-chloropyridineMethyl at 3-position; chlorine at 4-positionLacks difluoromethyl group; simpler structure
2-Chloro-3-(difluoromethyl)pyridineChlorine at 2-position; difluoromethyl at 3-positionDifferent position of substituents affecting activity

The exact mechanism of action for this compound remains to be elucidated. However, the presence of halogen atoms suggests that it may interact with biological macromolecules through:

  • Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with various biological targets.
  • Electrophilic Interactions : The electron-withdrawing nature of the chlorine and fluorine atoms may enhance electrophilicity, allowing for interactions with nucleophilic sites in proteins or enzymes .

Case Studies and Research Findings

  • Antimicrobial Studies : Research on similar pyridine derivatives has shown that modifications in halogenation can lead to significant changes in antimicrobial efficacy. For instance, studies have indicated that compounds with chlorinated or fluorinated groups exhibit enhanced activity against certain bacterial strains.
  • Cancer Research : Compounds structurally related to this compound have been evaluated for their anticancer properties. In particular, chlorinated pyridines have been noted for their ability to inhibit tumor growth in various cancer models .
  • Influenza Virus Inhibition : A study demonstrated that certain chlorinated analogs could inhibit the entry and replication of influenza viruses, suggesting potential antiviral applications for halogenated pyridines .

Q & A

Q. How can computational modeling predict substitution reaction pathways for this compound?

  • Methodology : Use density functional theory (DFT) to calculate transition-state energies for different nucleophiles. Compare activation barriers for chloro vs. difluoromethyl substitution. Validate predictions with kinetic isotope effect (KIE) studies .

Comparative Research Questions

Q. What structural analogs of this compound demonstrate significant differences in bioactivity, and what design principles can be inferred?

  • Methodology : Synthesize analogs with substituent variations (e.g., 4-chloro-2-trifluoromethyl vs. difluoromethyl). Test in parallel bioassays (e.g., antimicrobial or anticancer screens). Structure-activity relationship (SAR) analysis identifies critical substituents for potency .

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